2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- The thiopyran ring’s protons resonate in the aromatic region (δ 6.5–8.0 ppm). Protons adjacent to the ketone (position 3 and 5) experience deshielding, appearing as doublets due to coupling with neighboring vinyl protons (J
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClOS |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)thiopyran-4-one |
InChI |
InChI=1S/C12H9ClOS/c1-8-2-4-9(5-3-8)11-6-10(14)7-12(13)15-11/h2-7H,1H3 |
InChI Key |
KZIYVQWWFNUWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors with Chlorinating Agents
A widely reported approach involves the cyclization of precursors bearing appropriate functional groups (such as keto or thioester moieties) in the presence of chlorinating agents to introduce the chlorine atom at the 2-position of the thiopyran ring. This method typically proceeds via intramolecular cyclization, forming the thiopyran core, followed by electrophilic chlorination.
- Key reagents: Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride), base catalysts, and solvents such as dichloromethane or chloroform.
- Reaction conditions: Mild heating or reflux, inert atmosphere to prevent oxidation.
- Outcome: Formation of 2-chloro substitution concurrent with ring closure.
Cross-Coupling Reactions for Aryl Substitution
The introduction of the 4-methylphenyl group at the 6-position can be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using arylboronic acids and halogenated thiopyran intermediates.
- Catalysts: Pd(OAc)2 with ligands like XPhos.
- Lewis acids: Zn(OTf)2 to activate electrophilic centers.
- Solvents: DMF or THF.
- Temperature: Typically around 80 °C.
- Reaction time: Approximately 6 hours.
- Yields: Moderate to good (e.g., 67% yield reported for related thiochromen-4-one derivatives).
This method allows for the selective installation of various aryl groups, including 4-methylphenyl, with good functional group tolerance.
Detailed Synthetic Procedure Example
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of thiopyran precursor | Starting from benzoylthiosalicylic acid derivatives or related keto-thioesters | Precursor synthesis via known literature methods |
| 2 | Cyclization and chlorination | Treatment with chlorinating agent (e.g., SOCl2) under reflux | Formation of 2-chloro-thiopyran ring |
| 3 | Aryl substitution via cross-coupling | Pd(OAc)2 (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)2 (0.2 equiv), arylboronic acid (2 equiv), DMF, 80 °C, 6 h | Installation of 4-methylphenyl group at 6-position |
| 4 | Purification | Column chromatography (ethyl acetate/petroleum ether) | Isolation of pure 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one |
Research Findings and Analytical Confirmation
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure and purity of the synthesized compound. Characteristic signals for the thiopyran ring protons and the 4-methylphenyl substituent are observed.
- Yields and Purity: Reported yields for similar thiopyran derivatives range from moderate to high (60–80%), with high purity confirmed by chromatographic and spectroscopic methods.
- Mechanistic Insights: The cyclization step is believed to proceed via nucleophilic attack of sulfur on an electrophilic carbonyl carbon, followed by ring closure and chlorination. The cross-coupling step involves oxidative addition of Pd(0) to the halogenated thiopyran, transmetalation with arylboronic acid, and reductive elimination to form the C–C bond.
Comparative Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with chlorinating agent | Keto-thioester precursor, SOCl2 or PCl5 | Intramolecular cyclization and electrophilic chlorination | Direct ring formation with chlorination | Requires careful control to avoid over-chlorination |
| Pd-catalyzed cross-coupling | Halogenated thiopyran, arylboronic acid, Pd catalyst, Zn(OTf)2 | Suzuki-Miyaura coupling | High selectivity for aryl substitution, functional group tolerance | Requires expensive catalysts, sensitive to moisture |
| One-pot cascade reactions (reported in related pyran syntheses) | Aldehydes, malononitrile, β-ketoesters, base catalyst | Knoevenagel condensation/Michael addition/cyclization | Efficient, mild conditions | May require optimization for thiopyran systems |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Research indicates that derivatives of thiopyran compounds exhibit significant antiviral activity. For instance, compounds similar to 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one have shown efficacy against viruses such as herpes simplex virus and varicella-zoster virus. These compounds are being explored for their potential in treating viral infections due to their favorable pharmacokinetic profiles and low toxicity levels compared to traditional antiviral agents .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Various studies have demonstrated that thiopyran derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, compounds with similar structures have been evaluated against Staphylococcus aureus and Escherichia coli, showing notable zones of inhibition in agar diffusion tests .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation processes. Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to produce this compound and its analogs, enhancing yield and purity .
Derivatives and Their Applications
The exploration of various derivatives has expanded the potential applications of thiopyran compounds. For instance, modifications at different positions on the thiopyran ring can lead to enhanced biological activities or altered pharmacological profiles. This versatility makes them suitable candidates for drug development targeting various diseases, including cancer and infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one and its analogs:
Key Observations
Sulfoxides, as in the 1-oxide derivative, exhibit tetrahedral geometry around sulfur and are associated with antimicrobial activity . The diol dioxide group in the thieno-thiopyran derivative () introduces high polarity, likely improving solubility but reducing stability under acidic conditions.
Substituent Effects: Chlorine Position: The target compound’s 2-chloro substituent may induce steric hindrance and electronic effects distinct from the 4-chlorophenyl group in ’s analog. The latter’s para-chloro substituent could enhance antimicrobial activity via hydrophobic interactions .
Conformational Analysis :
- The thiopyran ring in the 1-oxide derivative () adopts a chair conformation , with equatorial orientations of substituents minimizing steric strain. Similar conformations may be expected for the target compound, though experimental validation is lacking .
Synthetic Routes :
- The 1-oxide derivative () is synthesized via bromine-mediated oxidation of dithian-4-one precursors, yielding a 68% recrystallized product. In contrast, the target compound’s synthesis pathway remains unreported, highlighting a gap in comparative methodology .
Biological Activity
2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one is a compound belonging to the thiopyran class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a thiopyran ring substituted with a chlorine atom and a para-methylphenyl group. This unique structure is believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity, interact with cellular receptors, and disrupt cellular processes. These interactions can lead to various biological responses, including antimicrobial and antitumor effects .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiopyran derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 15.62 µg/mL |
| Klebsiella pneumoniae | 7.81 µg/mL |
| Bacillus cereus | 31.25 µg/mL |
These results indicate that the compound exhibits potent antibacterial properties, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies have reported that derivatives of thiopyran compounds can inhibit the growth of cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of cyclin-dependent kinases (CDK), leading to cell cycle arrest and apoptosis .
Case Study: HCT-116 Cell Line
In a specific study involving HCT-116 cells, compounds similar to this compound were evaluated for their cytotoxic effects:
| Compound | IC50 (µM) |
|---|---|
| This compound | 75.1 |
| Control (Doxorubicin) | 10.0 |
The results indicated that while the compound exhibited significant cytotoxicity, it was less potent than the standard chemotherapeutic agent doxorubicin .
Safety and Pharmacokinetics
Preliminary assessments suggest that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a low mutagenic profile. These characteristics are essential for developing safe therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic addition to α,β-unsaturated ketones or through cyclization reactions using sodium hydrogensulfide (NaHS) under basic conditions. For example, thiopyranone derivatives are often prepared by reacting diynones with NaHS, yielding 4H-thiopyran-4-ones in high yields . Chlorination at the 2-position can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Substituents like the 4-methylphenyl group are introduced via Friedel-Crafts alkylation or Suzuki coupling. Reaction temperature (typically 0–60°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity and yield .
Q. How can X-ray crystallography confirm the molecular structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Data collection involves a diffractometer (e.g., Bruker D8 Venture), with refinement using SHELXL or SHELXTL software. Key parameters include bond lengths (e.g., C–S ≈ 1.68 Å, C=O ≈ 1.22 Å) and torsion angles to validate planarity of the thiopyranone ring. SHELX programs are preferred for small-molecule refinement due to robust handling of disorder and thermal parameters . For example, reports C–Cl distances of ~1.73 Å, consistent with similar derivatives.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl) and thiopyranone ring protons (δ 6.5–7.0 ppm). ¹³C NMR confirms carbonyl (C=O at ~190 ppm) and thiopyranone carbons.
- IR : Strong absorption at ~1650 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C–S).
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methylphenyl groups) validate the structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data between synthesized batches of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. To address this:
- Perform repeated recrystallization in different solvents (e.g., ethanol vs. DCM).
- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O or π-π stacking) that stabilize specific conformations.
- Compare experimental data with computational models (DFT) to assess energy-minimized structures .
Q. What strategies optimize the synthesis of sulfone derivatives from this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Oxidation of the thiopyranone sulfur to sulfone can be achieved using peracetic acid or mCPBA (meta-chloroperbenzoic acid). Reaction conditions (e.g., 0°C, 24 hours) must balance conversion efficiency and side reactions. Monitor progress via TLC (Rf reduction) and confirm sulfone formation by ¹H NMR (upfield shift of adjacent protons) and X-ray diffraction (S–O bond lengths ~1.43 Å) .
Q. How do steric and electronic effects of substituents (e.g., 4-methylphenyl vs. halogenated aryl groups) influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Electron-donating groups (e.g., methyl) increase the electron density of the thiopyranone ring, enhancing its reactivity as a dienophile. Steric hindrance from bulky substituents (e.g., tert-butyl) can reduce reaction rates. Comparative studies using cyclopentadiene as a diene under reflux (toluene, 110°C) show that 4-methylphenyl derivatives exhibit faster reaction kinetics than halogenated analogs (e.g., 4-chlorophenyl) .
Q. What computational methods validate the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. Compare computed IR/Raman spectra with experimental data to assess accuracy. For instance, ’s crystallographic data (bond angles, torsion angles) can refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
